(9H-fluoren-9-yl)methyl (4-hydroxybutyl) carbonate
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Overview
Description
(9H-fluoren-9-yl)methyl (4-hydroxybutyl) carbonate is a chemical compound that belongs to the class of fluorenylmethyl carbonates. This compound is characterized by the presence of a fluorenyl group attached to a carbonate moiety, which is further linked to a 4-hydroxybutyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl (4-hydroxybutyl) carbonate typically involves the reaction of (9H-fluoren-9-yl)methanol with 4-hydroxybutyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(9H-fluoren-9-yl)methyl (4-hydroxybutyl) carbonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonate group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonate group can produce an alcohol.
Scientific Research Applications
(9H-fluoren-9-yl)methyl (4-hydroxybutyl) carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers and advanced materials with specific properties
Mechanism of Action
The mechanism of action of (9H-fluoren-9-yl)methyl (4-hydroxybutyl) carbonate involves its ability to form stable covalent bonds with target molecules. The fluorenyl group provides steric hindrance, which can protect sensitive functional groups from unwanted reactions. The carbonate moiety can undergo hydrolysis to release the active hydroxyl group, which can then participate in further chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- (9H-fluoren-9-yl)methyl (4-aminophenyl)carbamate
- (9H-fluoren-9-yl)methyl 4-oxopiperidine-1-carboxylate
- (9H-fluoren-9-yl)methyl 4-methylbenzene-1-sulfonate
Uniqueness
Compared to similar compounds, (9H-fluoren-9-yl)methyl (4-hydroxybutyl) carbonate is unique due to its specific combination of a fluorenyl group and a 4-hydroxybutyl group. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C19H20O4 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl 4-hydroxybutyl carbonate |
InChI |
InChI=1S/C19H20O4/c20-11-5-6-12-22-19(21)23-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18,20H,5-6,11-13H2 |
InChI Key |
BTOYAZSQPOCWCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)OCCCCO |
Origin of Product |
United States |
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